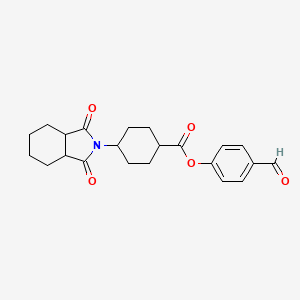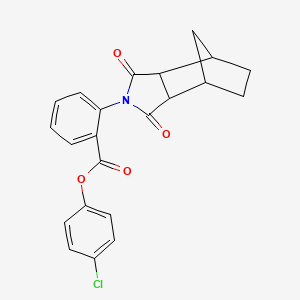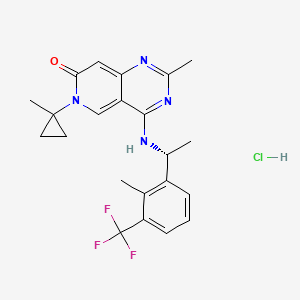
4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that combines a formylphenyl group, a dioxooctahydroisoindolyl group, and a cyclohexanecarboxylate group
Preparation Methods
The synthesis of 4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate typically involves multiple steps, including the formation of the dioxooctahydroisoindolyl group and its subsequent attachment to the formylphenyl and cyclohexanecarboxylate groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the introduction of new chemical functionalities. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals
Mechanism of Action
The mechanism by which 4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate exerts its effects depends on its interactions with molecular targets and pathways. Its structure allows it to potentially bind to specific enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways involved would require further experimental studies to elucidate .
Comparison with Similar Compounds
When compared to similar compounds, 4-formylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate
- 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate These compounds share the dioxooctahydroisoindolyl group but differ in their other functional groups, leading to variations in their chemical properties and potential applications .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4-formylphenyl) 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H25NO5/c24-13-14-5-11-17(12-6-14)28-22(27)15-7-9-16(10-8-15)23-20(25)18-3-1-2-4-19(18)21(23)26/h5-6,11-13,15-16,18-19H,1-4,7-10H2 |
InChI Key |
DCPBSIKCTDODRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(CC3)C(=O)OC4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12461504.png)
![(2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid](/img/structure/B12461505.png)
![Ethyl 1-{2-[4-(ethoxycarbonyl)piperidyl]-2-oxoacetyl}piperidine-4-carboxylate](/img/structure/B12461508.png)
![5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461530.png)
![sodium;(2R,5S,6S)-3,3-dimethyl-6-[[(2S)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12461544.png)
![3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)](/img/structure/B12461549.png)

![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461557.png)
![N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
![3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B12461567.png)

![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
